![molecular formula C19H20ClN3O3 B2668458 1-(4-Chlorophenyl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone CAS No. 477328-84-0](/img/structure/B2668458.png)
1-(4-Chlorophenyl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-(4-Chlorophenyl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone and related compounds are synthesized through several chemical reactions involving alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis. These compounds are identified as pharmaceutical intermediates and have been confirmed using techniques like IR and 1H-NMR. The yield and factors influencing the reactions have been thoroughly investigated, offering insights into optimizing the synthesis process for better quality and quantity of the final product (Quan, 2006), (Li Ning-wei, 2006).
Antifungal and Antimicrobial Activities
A novel potential antifungal compound of the 1,2,4-triazole class, closely related to the core structure of this compound, has been synthesized and characterized. Its solubility, thermodynamics, and partitioning processes in biologically relevant solvents have been studied, indicating its poor solubility in water but better solubility in alcohols, which might influence its biological activity and delivery method (Volkova, Levshin, Perlovich, 2020). Additionally, some derivatives have shown promising antimicrobial activities against various microorganisms, suggesting their potential use in developing new antimicrobial agents (Bektaş et al., 2007).
Antitumor Activity
1,2,4-Triazine derivatives bearing the piperazine amide moiety, structurally related to this compound, have been synthesized and tested for their anticancer activities. Specifically, their effects on breast cancer cells were evaluated, identifying compounds with significant antiproliferative effects, which could lead to the development of new anticancer therapies (Yurttaş et al., 2014).
Psychotropic Agent Exploration
The synthesis of 1,3-diphenyl-4-(4-substituted piperidinyl)-1-butanones and related compounds, which share a similar structure to the compound , was part of a search for new psychotropic agents. These efforts underline the compound's potential role in the development of novel psychotropic medications (Sato, Uchimaru, 1981).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c20-16-3-1-15(2-4-16)19(24)9-10-21-11-13-22(14-12-21)17-5-7-18(8-6-17)23(25)26/h1-8H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEASSKGAXIANV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477328-84-0 |
Source


|
| Record name | 1-(4-CHLOROPHENYL)-3-(4-(4-NITROPHENYL)-1-PIPERAZINYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

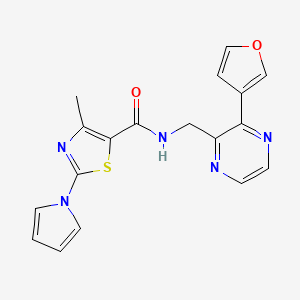
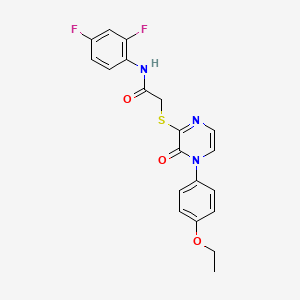
![N-1,3-benzodioxol-5-yl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B2668381.png)
![N-(3,4-dichlorophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2668382.png)
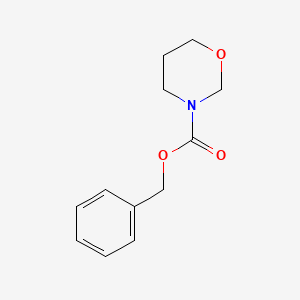
![(2,5-Dimethylfuran-3-yl)-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2668385.png)
![5-{[3-(Morpholin-4-yl)propyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2668386.png)
![(2,4-dimethylthiazol-5-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2668387.png)

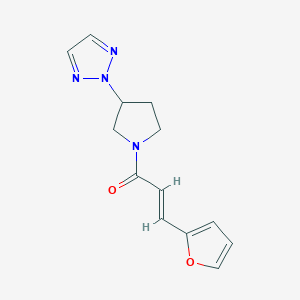

![3-Methyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidin-4-one](/img/structure/B2668394.png)
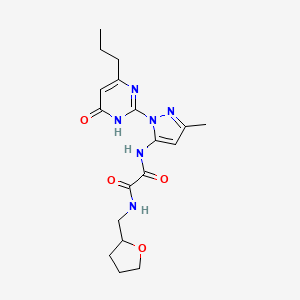
![{2-[1-(2-Methylprop-2-enyl)benzimidazol-2-ylthio]ethoxy}benzene](/img/structure/B2668398.png)